

In Vitro Activity of KRAS G12C Inhibitor 59: A Technical Guide

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Compound of Interest

Compound Name: KRAS G12C inhibitor 59

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This technical guide provides a comprehensive overview of the in vitro activity of the KRAS G12C inhibitor designated as "inhibitor 59". Due to the identification of multiple compounds referred to as "inhibitor 59" in public domains, this document addresses the available data for each distinct molecule to ensure clarity and completeness. The primary focus is on the quantitative assessment of their inhibitory activities, detailed experimental methodologies, and the elucidation of their mechanism of action through signaling pathway diagrams.

Quantitative In Vitro Activity

The in vitro efficacy of **KRAS G12C inhibitor 59** has been characterized through various biochemical and cell-based assays. The data presented below is a compilation from multiple sources, each referring to a distinct chemical entity as "inhibitor 59".

Compound 59 (from patent WO2021139678A1, also designated as inhibitor 43)

This compound has demonstrated potent and selective inhibition of KRAS G12C mutant cell lines.

Assay Type	Cell Line	KRAS Genotype	Parameter	Value (μM)
Cell Proliferation	H358	KRAS G12C	IC50	0.001 - 1
Cell Proliferation	A549	KRAS G12S	IC50	>1
Cell Proliferation	HCC	Not Specified	IC50	>1

Table 1: In vitro cell proliferation inhibition by compound 59 (WO2021139678A1). Data indicates high potency against the KRAS G12C mutant cell line H358, with significantly lower activity against a KRAS G12S mutant line, suggesting selectivity. [cite:]

ARS-1620 (also referred to as compound 59 in some literature)

ARS-1620 is a well-characterized covalent inhibitor of KRAS G12C. Extensive in vitro profiling has been conducted to determine its potency and mechanism of action.

Assay Type	Cell Line	Parameter	Value (μM)
Cell Proliferation (2D)	H358	IC50	0.4
Cell Proliferation	H358	IC50	0.12
Cell Proliferation	Calu1	IC50	Moderate Sensitivity
Cell Proliferation	H1792	IC50	Resistant

Table 2: In vitro cell proliferation inhibition by ARS-1620. The data shows varying sensitivity across different KRAS G12C mutant non-small cell lung cancer (NSCLC) cell lines.[1][2]

Assay Type	Parameter	Value
RAS-GTP Binding Inhibition	IC50	Not Specified
p-ERK Inhibition	IC50	Not Specified
p-MEK Inhibition	IC50	Not Specified
p-RSK Inhibition	IC50	Not Specified
p-S6 Inhibition	IC50	Not Specified
p-AKT Inhibition	IC50	Not Specified

Table 3: Inhibition of downstream signaling pathways by ARS-1620 in H358 cells. ARS-1620 effectively suppresses the MAPK and PI3K/AKT signaling cascades downstream of KRAS G12C.

Compound II (from patent WO2023036282A1, also designated as inhibitor 59)

As of the latest available information, specific quantitative in vitro activity data for "compound II" from patent WO2023036282A1 has not been publicly disclosed. This compound is described as a KRAS G12C inhibitor with anticancer effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of the presented data. The following are representative protocols for the key assays used to characterize KRAS G12C inhibitors.

Cell Proliferation Assay (e.g., MTS/MTT or CellTiter-Glo®)

This assay determines the concentration of the inhibitor required to inhibit cell growth by 50% (IC50).

Protocol:

- **Cell Seeding:** Plate cells (e.g., H358, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of the KRAS G12C inhibitor (e.g., "compound 59" or ARS-1620) for a specified period (typically 72-96 hours).
- **Cell Viability Assessment:** Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
- **Data Acquisition:** Measure the absorbance or luminescence using a plate reader.
- **Data Analysis:** Normalize the results to vehicle-treated control wells and calculate the IC50 values using a non-linear regression analysis.

Biochemical Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange for GTP.

Protocol:

- **Reagent Preparation:** Prepare assay buffer, recombinant KRAS G12C protein, a fluorescently labeled GTP analog (e.g., BODIPY-GTP), and a terbium-labeled anti-His tag antibody.
- **Inhibitor Incubation:** In a 384-well plate, incubate the KRAS G12C protein with various concentrations of the test inhibitor to allow for covalent bond formation.
- **Nucleotide Exchange Reaction:** Initiate the nucleotide exchange by adding the guanine nucleotide exchange factor (GEF), such as SOS1, and the fluorescently labeled GTP.
- **Detection:** After a defined incubation period, measure the time-resolved fluorescence energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of nucleotide exchange.
- **Data Analysis:** Calculate the IC50 value based on the dose-response curve.

Western Blot Analysis of Downstream Signaling

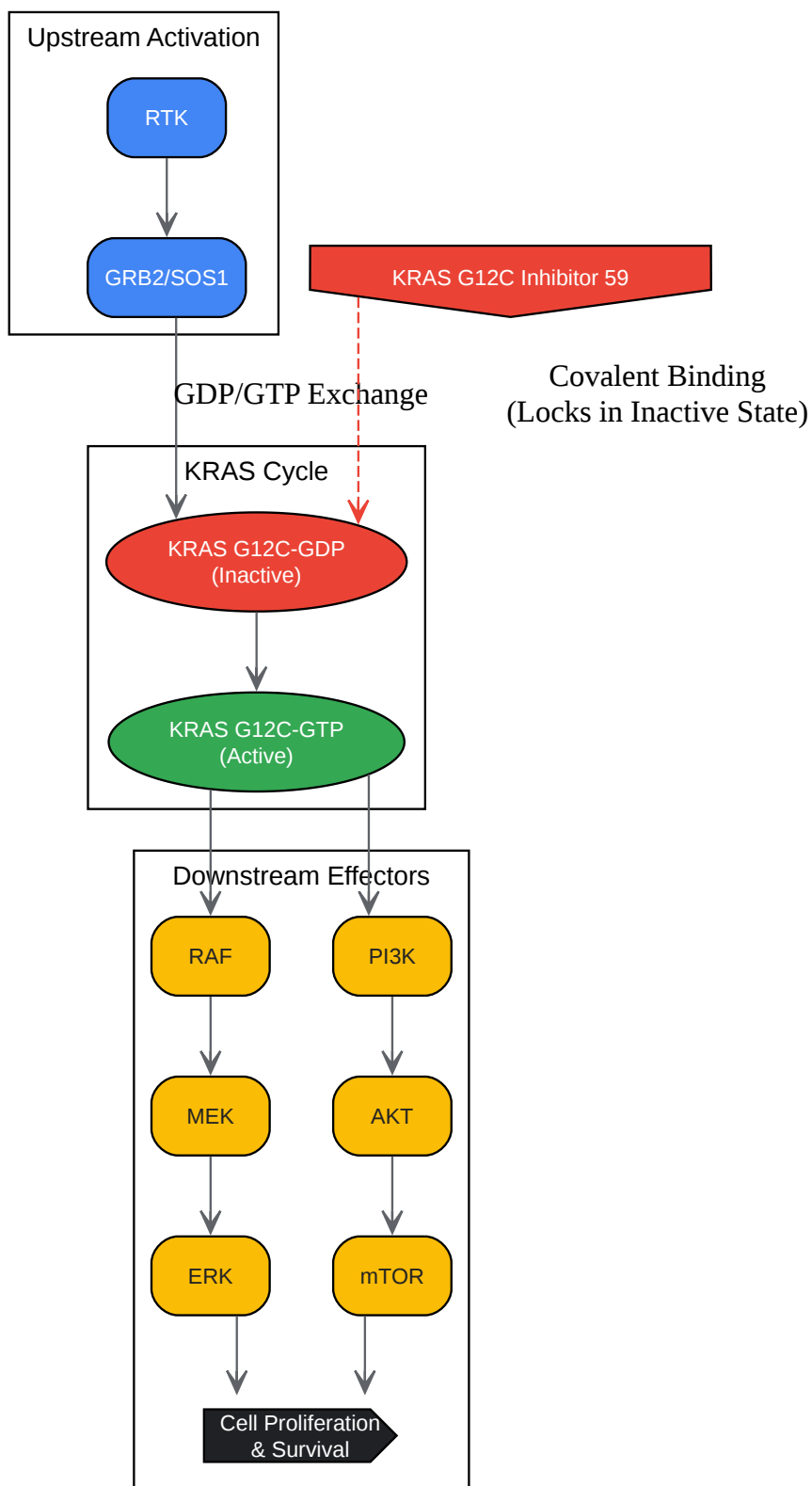
This method assesses the inhibitor's effect on the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as p-ERK and p-AKT.

Protocol:

- **Cell Treatment and Lysis:** Treat KRAS G12C mutant cells with the inhibitor for a specific duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).
- **Detection:** Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Analysis:** Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

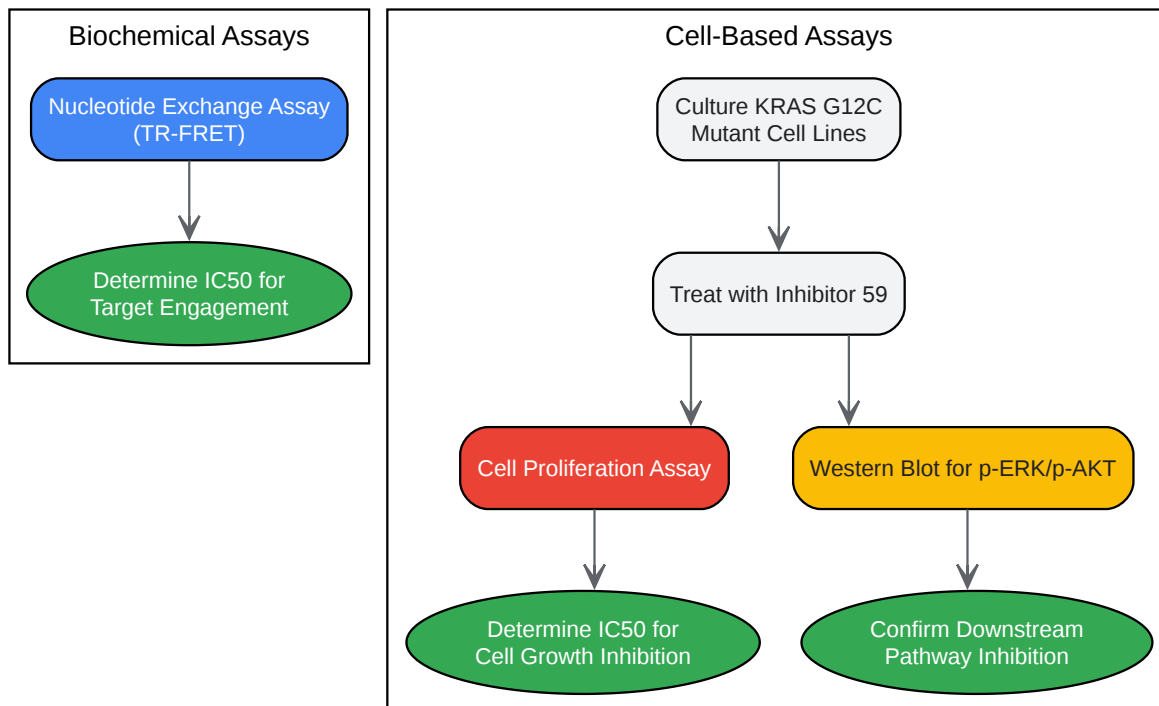
Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes aid in understanding the inhibitor's mechanism and the methods used for its characterization.



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Caption: KRAS G12C Signaling Pathway and Point of Inhibition.



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Caption: General Experimental Workflow for In Vitro Characterization.

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